![molecular formula C17H17NO5 B5315566 4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5315566.png)
4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid
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Overview
Description
4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid, also known as DMPA, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. DMPA is a non-steroidal anti-inflammatory drug that has been shown to have potent anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are involved in inflammation and pain. 4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid is also believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid has been shown to have potent anti-inflammatory and analgesic effects. It has also been shown to have anti-tumor activity and neuroprotective effects. Additionally, 4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid has been shown to have antioxidant and anti-aging effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying inflammation and pain. Additionally, 4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid has been shown to have anti-tumor activity and neuroprotective effects, making it a potential candidate for cancer and neurodegenerative disease research. However, one limitation of using 4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many future directions for research on 4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid. One area of research could focus on the development of new synthesis methods for 4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid that are more efficient and cost-effective. Another area of research could focus on the development of new derivatives of 4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid that have improved pharmacological properties. Additionally, future research could focus on the mechanisms of action of 4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid involves the reaction of 3,5-dimethylphenol with acetic anhydride to produce 3,5-dimethylphenyl acetate. This intermediate is then reacted with 4-amino-2-hydroxybenzoic acid to produce 4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid. The yield of this reaction is typically around 70%.
Scientific Research Applications
4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid has been widely used in scientific research for its various biochemical and physiological effects. It has been shown to have potent anti-inflammatory and analgesic effects, making it a useful tool for studying inflammation and pain. 4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid has also been shown to have anti-tumor activity, making it a potential candidate for cancer treatment. Additionally, 4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
4-[[2-(3,5-dimethylphenoxy)acetyl]amino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-10-5-11(2)7-13(6-10)23-9-16(20)18-12-3-4-14(17(21)22)15(19)8-12/h3-8,19H,9H2,1-2H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHELXNZLDASWFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)C(=O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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